N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dibenzylamino group, a hydroxypropyl chain, and a methoxyphenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(dibenzylamino)-2-hydroxypropylamine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong bases or under acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or strong acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and dibenzylamino groups can facilitate binding to active sites, while the sulfonamide moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-ethoxyphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can also affect its solubility, stability, and overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4S/c1-36-29-19-17-27(18-20-29)32(37(34,35)30-15-9-4-10-16-30)24-28(33)23-31(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26/h2-20,28,33H,21-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVGLPEQYGWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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